molecular formula C17H23F3N2O B5594613 (3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-amine

(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-amine

Cat. No. B5594613
M. Wt: 328.37 g/mol
InChI Key: RDIJCRCROROLRS-LSDHHAIUSA-N
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Description

Synthesis Analysis

Synthesis of pyrrolidine derivatives often involves complex reactions that include nucleophilic substitution, cyclization, and condensation processes. A typical approach might involve the reaction of amines with activated methylene compounds under controlled conditions to form pyrrolidine rings. For example, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in antibiotic preparation, demonstrates the intricate steps involved, including asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the pyrrolidine ring, a five-membered ring containing nitrogen. The structure influences the compound's reactivity and interaction with other molecules. X-ray crystallography can provide detailed insights into the arrangement of atoms within the molecule, including bond lengths and angles, which are crucial for understanding its chemical behavior. An example is the study of the crystal structure of trans-[Co(III)(bpb)(pyrrolidine)2]NCS·0.5H2O, which highlights the importance of structural analysis in comprehending the molecule's properties (Amirnasr et al., 2002).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in various chemical reactions, including cycloadditions, acylations, and rearrangements, which can alter their physical and chemical properties. For instance, the efficient synthesis of 2,3,4-trisubstituted pyrroles through cycloaddition demonstrates the versatility of pyrrolidine compounds in forming more complex heterocyclic structures (Misra et al., 2007). The chemical properties, such as reactivity towards acids, bases, and various reagents, are pivotal in determining the compound's applications in synthesis and material science.

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, including melting points, boiling points, solubility, and stability, are critical for their practical applications. These properties are influenced by the molecular structure and functional groups present in the molecule. Solubility in different solvents, for example, is essential for applications in pharmaceuticals and chemical synthesis. The synthesis and characterization of soluble polyimides derived from pyrrolidine-based diamines illustrate the relationship between structure and solubility, offering insights into designing materials with desirable physical properties (Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties of pyrrolidine derivatives, including acidity, basicity, reactivity with electrophiles and nucleophiles, and participation in catalytic cycles, are fundamental to their role in organic synthesis and material science. The compound's functionality can be tailored through chemical reactions to enhance its reactivity or confer specific properties, such as increased thermal stability or electronic characteristics. Research into the rearrangements and reactions of pyrrolidine derivatives underscores the adaptability of these compounds in chemical synthesis, enabling the development of novel materials and pharmaceuticals (Strah et al., 1996).

properties

IUPAC Name

[(3S,4R)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O/c1-11(2)14-9-22(10-15(14)21(3)4)16(23)12-5-7-13(8-6-12)17(18,19)20/h5-8,11,14-15H,9-10H2,1-4H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIJCRCROROLRS-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1N(C)C)C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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